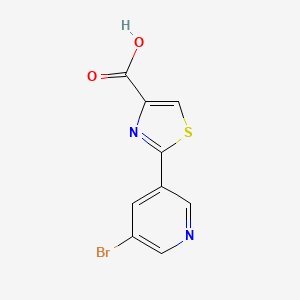

2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid

Beschreibung

2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid (CAS: 115311-43-8) is a heterocyclic compound featuring a thiazole ring substituted with a 5-bromopyridin-3-yl group at position 2 and a carboxylic acid moiety at position 4. For example, thiazole derivatives like Riluzole (an FDA-approved ALS drug) highlight the neuroprotective relevance of this class . Additionally, thiazole-carboxylic acids are used in metal-organic frameworks (MOFs), where their polar groups enable hydrogen-bonding networks and coordination with transition metals .

Eigenschaften

Molekularformel |

C9H5BrN2O2S |

|---|---|

Molekulargewicht |

285.12 g/mol |

IUPAC-Name |

2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H5BrN2O2S/c10-6-1-5(2-11-3-6)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) |

InChI-Schlüssel |

POCVLOQEUPYEPM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC=C1Br)C2=NC(=CS2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Dihalomethylthiazole Intermediate and Oxidation

One classical and effective route involves the preparation of dihalomethylthiazole intermediates, which are subsequently converted into thiazole aldehydes and then oxidized to the carboxylic acid.

Step 1: Formation of dihalomethylthiazole

The dihalomethylthiazole intermediate is synthesized by halogenation of thiazole precursors under controlled conditions.Step 2: Conversion to thiazole aldehyde

The dihalomethyl group is converted to an aldehyde functionality, often isolated in situ in the reaction mixture.Step 3: Oxidation to carboxylic acid

The aldehyde is oxidized to the corresponding carboxylic acid using a mixture of nitric acid and sulfuric acid. Yields typically exceed 85%. The sulfuric acid concentration is optimized between 0.1 to 3 moles per mole of nitric acid, with nitric acid used in 1-4 mole equivalents per mole of aldehyde.

The reaction temperature is maintained between 50°C and 120°C, preferably 65-90°C, to balance reaction rate and avoid thermal decomposition.

The carboxylic acid product is precipitated by adjusting the pH to about 1.5-2.5, where solubility is minimal, facilitating isolation by filtration.

| Step | Reagents/Conditions | Notes | Yield |

|---|---|---|---|

| Dihalomethylthiazole formation | Halogenation reagents, controlled temp. | Temperature 50-120°C, avoid decomposition | - |

| Aldehyde conversion | In situ, solvent extraction possible | Extraction with chloroform, ethyl acetate | - |

| Oxidation to acid | HNO3/H2SO4 mixture, 65-90°C, 3-5 h | pH adjustment to 1.5-2.5 for precipitation | >85% |

This method is described in patent literature and is considered reliable for preparing thiazole carboxylic acids including bromopyridinyl derivatives.

Coupling Reactions Using Carbodiimide-Mediated Amide Formation

While focused on amide derivatives, this method demonstrates the use of 2-(pyridin-3-yl)thiazole-4-carboxylic acid as a precursor, highlighting the availability of the acid and its preparation for further functionalization.

- The acid is reacted with amines in the presence of coupling agents such as N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide p-toluenesulfonate and 1-hydroxybenzotriazole in chloroform at 20°C for 20 hours.

- The product is purified by preparative HPLC after filtration and washing steps.

- This demonstrates that the acid is accessible and stable under mild coupling conditions, implying the acid is prepared beforehand by established methods.

| Reagents | Conditions | Outcome |

|---|---|---|

| 2-(3-Pyridyl)thiazole-4-carboxylic acid, 2-amino-benzamide, EDCI, HOBt, pyridine | Chloroform, 20°C, 20 h | Amide product, purified by HPLC, white foam, 58 mg isolated |

This method indirectly supports the availability and preparation of the acid for synthetic applications.

Preparation via Thiazole Weinreb Amides and Subsequent Functionalization

In related thiazole chemistry, 4-substituted thiazole-4-carboxylic acids have been prepared via:

- Reaction of cysteine with nitriles to form dihydrothiazole carboxylic acids.

- Conversion to Weinreb amides using coupling reagents such as EDCI/HOBt.

- Oxidation to thiazole carboxylic acids.

- Further functionalization with organometallic reagents to introduce aryl groups.

Although this method is illustrated for phenyl-substituted thiazoles, it provides a conceptual framework for preparing substituted thiazole carboxylic acids including bromopyridinyl derivatives.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Dihydrothiazole acid formation | L-cysteine + benzonitrile | Methanol, pH 6.4, ambient temp, days | Stereoselective |

| Weinreb amide formation | EDCI/HOBt coupling | Standard amide coupling | Intermediate for functionalization |

| Oxidation to thiazole | BrCCl3/DBU | Dehydrogenation | Yields thiazole ring |

| Organometallic addition | Li or Mg reagents | Anhydrous THF | Introduces aryl substituents |

This approach is adaptable for preparing diverse thiazole carboxylic acids.

Specific Preparation of Bromopyridinyl Thiazole Carboxylic Acid Derivatives

A recent synthetic example involves the preparation of complex bromopyridinyl thiazole carboxylic acids with additional substituents:

- Starting from protected amino acid derivatives and bromothiazole intermediates.

- Use of ethyl chloroformate for activation.

- Ammonia treatment and subsequent purification steps.

- Yields around 87% for intermediates.

Though this example is for a more complex molecule, it illustrates synthetic strategies applicable to 2-(5-bromopyridin-3-yl)thiazole-4-carboxylic acid involving:

- Protection/deprotection strategies.

- Halogenated pyridine incorporation.

- Use of standard organic synthesis techniques such as extractions, drying, and vacuum concentration.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Activation of amino acid derivative | Ethyl chloroformate, triethylamine | 0°C, 1.5 h | - |

| Ammonia treatment | 18M aqueous ammonia | Room temp, 22 h | - |

| Extraction and purification | Ethyl acetate, drying, vacuum | - | 87% |

This demonstrates practical preparation routes for bromopyridinyl thiazole carboxylic acids.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Dihalomethylthiazole oxidation | Halogenation → Aldehyde → Oxidation | Halogens, HNO3/H2SO4 | 65-90°C, 3-5 h | >85% | Classical, scalable |

| Carbodiimide coupling | Acid + amine + EDCI/HOBt | EDCI, HOBt, pyridine | 20°C, 20 h | Moderate | For amide derivatives |

| Weinreb amide route | Cysteine + nitrile → Weinreb amide → Oxidation | EDCI/HOBt, BrCCl3/DBU | Ambient to reflux | Variable | Versatile for analogs |

| Protected amino acid activation | Ethyl chloroformate + NH3 | 0°C to RT | 87% (intermediate) | For complex derivatives |

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the body.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Wirkmechanismus

The mechanism of action of 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Thiazole-Carboxamide Derivatives (TC-1 to TC-5)

Structural Features :

- Parent Compound : 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid (methoxy group instead of bromopyridine).

- Modifications : Carboxamide derivatives (e.g., TC-1 to TC-5) with varying substituents on the amide nitrogen.

Functional Differences :

- TC derivatives exhibit strong negative allosteric modulation (NAM) of AMPA receptors (AMPARs), reducing current amplitude and desensitization rates .

- The 5-bromopyridin-3-yl group in the target compound may enhance π-π stacking or halogen bonding in receptor binding compared to TC derivatives’ methoxyphenyl group.

N-Heteroaromatic Thiazole-Hydrazinyl Derivatives (Compounds 1–3)

Structural Features :

- Examples : (E)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole-4-carboxylic acid (Compound 1).

- Modifications: Hydrazinyl linkers with pyridine, quinoline, or hydroxyquinoline substituents.

Functional Differences :

- Compounds 1–3 demonstrated broad-spectrum antimicrobial activity (against Gram-positive/negative bacteria and fungi) and antioxidant properties in six assays .

- The bromopyridine group in the target compound may reduce microbial resistance compared to pyridin-2-ylmethylene hydrazine derivatives.

Thiazole-Carboxylic Acid Esters (Methyl/Ethyl Derivatives)

Structural Features :

- Examples : Methyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate (CAS: 1552599-43-5), Ethyl 2-(6-chloropyridin-3-yl)thiazole-4-carboxylate (CAS: 400776-17-2).

Functional Differences :

- Esters are lipophilic precursors to the carboxylic acid, enhancing cell membrane permeability.

- Hydrolysis of the ester group generates the bioactive carboxylic acid form, which is critical for coordination chemistry in MOFs or receptor binding .

Brominated Thiazole Analogues

Example : 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: N/A).

Structural/Functional Differences :

- Bromine is on the thiazole ring (position 2) instead of the pyridine.

- The methyl group at position 4 and carboxylic acid at position 5 alter electronic properties, reducing relevance to neuroprotection but enhancing utility as a synthetic building block .

Key Research Findings and Trends

- Substituent Position Matters : Bromine on pyridine (target compound) vs. thiazole () leads to divergent applications (neuroprotection vs. synthesis).

- Functional Group Critical : Carboxylic acids enable MOF formation , while esters serve as prodrugs.

- Bioactivity : Hydrazinyl derivatives () prioritize antimicrobial roles, whereas carboxamides () target neurodegenerative pathways.

Q & A

What are the recommended synthetic routes for 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid?

The compound is typically synthesized via ester intermediates. Methyl or ethyl esters (e.g., Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate, CAS: 1552599-43-5) are first prepared through condensation reactions between bromopyridine derivatives and thiazole precursors. Hydrolysis under acidic or basic conditions then yields the carboxylic acid. Key intermediates like Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate (CAS: 400776-17-2) highlight the importance of optimizing solvent polarity (e.g., DMF) and temperature (60–100°C) to minimize side reactions . Microwave-assisted synthesis may further enhance efficiency .

How is the purity and structural integrity of 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid verified?

A combination of spectroscopic and chromatographic methods is employed:

- 1H/13C NMR confirms regiochemistry and substituent positions.

- FTIR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- HPLC (C18 column, UV detection at 260–280 nm) assesses purity (≥95%).

- Elemental analysis validates stoichiometry.

For example, analogous thiazole derivatives were characterized using these techniques, with LC-MS resolving ambiguities in complex mixtures .

What computational methods predict the reactivity of this compound with biological targets?

Molecular docking and density functional theory (DFT) simulate interactions with enzymes or receptors. Studies on biphenyl-amide analogs demonstrate how electron distribution and steric effects influence binding to hydrophobic pockets . ADMET in silico models (e.g., SwissADME) predict pharmacokinetics, such as intestinal absorption and cytochrome P450 interactions, as applied to thiazole-based antioxidants .

How can researchers resolve contradictions in reported biological activities of thiazole-carboxylic acid derivatives?

Discrepancies often arise from assay variability or impurities. Strategies include:

- Cross-validation using multiple assays (e.g., antimicrobial testing against Gram-positive/-negative strains).

- Stringent purity controls (e.g., HPLC ≥95%).

- Comparative studies under standardized conditions. For instance, antioxidant activity discrepancies in six assays were resolved by isolating substituent-specific effects . Structural analogs with bromine/fluorine substitutions further clarify activity trends .

What strategies optimize synthetic yield under varying reaction conditions?

Key parameters include:

- Solvent polarity : DMF improves solubility of aromatic intermediates.

- Catalysts : Pd-based catalysts enhance coupling efficiency.

- Stoichiometry : Excess bromopyridine precursors (1.2–1.5 equiv) reduce by-products.

For triazole-thiol derivatives, optimizing precursor ratios increased yields by 20–30% . Microwave-assisted reactions reduce time and energy .

How do structural modifications at the pyridine and thiazole rings influence biological activity?

- Bromine at C5 (pyridine) enhances electrophilicity, improving receptor binding.

- Thiazole ring substitutions (e.g., methyl groups) alter lipophilicity and membrane permeability.

Studies on N-heteroaromatic thiazoles showed quinoline substituents boosting antimicrobial activity . Biphenyl moieties in related compounds enhance hydrophobic interactions with enzymes .

What analytical techniques quantify this compound in biological matrices?

- HPLC-UV (reverse-phase C18, λmax 260–280 nm) for routine quantification.

- LC-MS/MS for high sensitivity in plasma or tissue samples.

Calibration curves using certified standards (≥95% purity) ensure accuracy, as validated in pharmacokinetic studies of thiazole derivatives .

What are the challenges in achieving regioselective coupling during synthesis?

Competing reactions at pyridine C2/C4 positions can occur. Strategies include:

- Ligand selection : Bulky ligands favor C3 coupling.

- Base optimization : K2CO3 in DMF suppresses side reactions.

For Ethyl 2-(2-chloropyridin-3-yl)thiazole-4-carboxylate, steric hindrance from the thiazole ring directs regioselectivity .

How does the bromine substituent impact stability and storage conditions?

Bromine increases molecular weight and may reduce thermal stability. Recommendations:

- Storage : –20°C under inert atmosphere (N2/Ar) to prevent decomposition.

- Light sensitivity : Amber vials mitigate photodegradation.

Similar brominated thiazoles show extended stability under these conditions .

What role does the carboxylic acid group play in derivatization?

The –COOH group enables:

- Esterification : For prodrug development (e.g., ethyl esters).

- Amide coupling : With amines via EDC/HOBt activation.

- Metal coordination : As a ligand in catalytic systems.

Studies on 2-(4-hydroxyphenyl)thiazole-4-carboxylic acid esters demonstrate its versatility in generating bioactive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.